molecular formula C14H16N6O3 B2940388 3-((1-(2-Oxoimidazolidine-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-58-3

3-((1-(2-Oxoimidazolidine-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2940388
CAS No.: 2034478-58-3
M. Wt: 316.321
InChI Key: GSOQHJZKQHQLON-UHFFFAOYSA-N
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Description

. This compound has garnered interest due to its unique structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Oxoimidazolidine-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves multiple steps, including the formation of key intermediates and their subsequent reactions. The preparation typically starts with the synthesis of the imidazolidine and piperidine intermediates, followed by their coupling with pyrazine-2-carbonitrile under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are still under development, as it is primarily in the research phase. scalable synthetic routes involving optimized reaction conditions and the use of efficient catalysts are being explored to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-Oxoimidazolidine-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazine and piperidine moieties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce reduced imidazolidine or piperidine derivatives .

Scientific Research Applications

3-((1-(2-Oxoimidazolidine-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly in oncology.

Mechanism of Action

The mechanism of action of 3-((1-(2-Oxoimidazolidine-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cellular processes critical for disease progression, such as cell proliferation in cancer.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: An important first-line drug used in tuberculosis therapy.

    Piperidine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.

    Imidazole Derivatives: Known for their therapeutic potential in various medical applications.

Uniqueness

3-((1-(2-Oxoimidazolidine-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(2-oxoimidazolidine-1-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3/c15-8-11-12(17-4-3-16-11)23-10-2-1-6-19(9-10)14(22)20-7-5-18-13(20)21/h3-4,10H,1-2,5-7,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOQHJZKQHQLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCNC2=O)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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